(2-methyl-5-propan-2-ylcyclohexyl)-(pyridin-1-ium-4-carbonylamino)azanium;dichloride
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Overview
Description
(2-methyl-5-propan-2-ylcyclohexyl)-(pyridin-1-ium-4-carbonylamino)azanium;dichloride is a complex organic compound with the molecular formula C16H27Cl2N3O . This compound is known for its unique structure, which includes a cyclohexyl ring substituted with a methyl and isopropyl group, and a pyridinium ring linked through a carbonylamino group. It is often used in various chemical and biological research applications due to its distinctive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-methyl-5-propan-2-ylcyclohexyl)-(pyridin-1-ium-4-carbonylamino)azanium;dichloride typically involves multiple steps:
Formation of the Cyclohexyl Derivative: The initial step involves the alkylation of cyclohexanone with methyl and isopropyl groups under basic conditions.
Formation of the Pyridinium Derivative: The pyridinium ring is synthesized separately through the reaction of pyridine with a suitable carbonyl compound.
Coupling Reaction: The cyclohexyl and pyridinium derivatives are then coupled through a carbonylamino linkage using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Formation of the Dichloride Salt: The final step involves the addition of hydrochloric acid to form the dichloride salt of the compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl ring, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can occur at the carbonylamino group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridinium ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted pyridinium derivatives.
Scientific Research Applications
(2-methyl-5-propan-2-ylcyclohexyl)-(pyridin-1-ium-4-carbonylamino)azanium;dichloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of (2-methyl-5-propan-2-ylcyclohexyl)-(pyridin-1-ium-4-carbonylamino)azanium;dichloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- (2-methyl-5-propan-2-ylcyclohexyl)-(pyridin-1-ium-4-carbonylamino)azanium dichloride
- Isonicotinic acid, 2-p-menth-2-ylhydrazide, dihydrochloride
- 2-p-Menth-2-ylhydrazide of isonicotinic acid dihydrochloride
Comparison:
- Structural Differences: While all these compounds share a similar core structure, the specific substitutions and functional groups vary, leading to differences in their chemical and biological properties.
- Uniqueness: (2-methyl-5-propan-2-ylcyclohexyl)-(pyridin-1-ium-4-carbonylamino)azanium;dichloride is unique due to its specific combination of cyclohexyl and pyridinium rings, which imparts distinct reactivity and biological activity .
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
15407-90-6 |
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Molecular Formula |
C16H27Cl2N3O |
Molecular Weight |
348.3 g/mol |
IUPAC Name |
(2-methyl-5-propan-2-ylcyclohexyl)-(pyridin-1-ium-4-carbonylamino)azanium;dichloride |
InChI |
InChI=1S/C16H25N3O.2ClH/c1-11(2)14-5-4-12(3)15(10-14)18-19-16(20)13-6-8-17-9-7-13;;/h6-9,11-12,14-15,18H,4-5,10H2,1-3H3,(H,19,20);2*1H |
InChI Key |
SGGVCDUPVSHSJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1[NH2+]NC(=O)C2=CC=[NH+]C=C2)C(C)C.[Cl-].[Cl-] |
Origin of Product |
United States |
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